1-Fluoro-2-(4-iodobutyl)benzene
Description
1-Fluoro-2-(4-iodobutyl)benzene is a halogenated aromatic compound featuring a fluorine atom at the ortho position and a 4-iodobutyl chain attached to the benzene ring. This compound serves as an alkylating agent in medicinal chemistry, particularly in the development of atypical antiparkinsonian drugs targeting dopamine and serotonin receptors .
Properties
IUPAC Name |
1-fluoro-2-(4-iodobutyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLHIZELJFVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCI)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303418 | |
| Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249922-30-3 | |
| Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249922-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Fluoro-2-(4-iodobutyl)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula CHF I, features a fluorine atom and an iodine atom attached to a benzene ring. The presence of these halogens can significantly influence the compound's reactivity and biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of fluorinated compounds. Fluorinated pharmaceuticals are notable for their efficacy against resistant bacterial strains, making them valuable in therapeutic applications.
Structure-Activity Relationship (SAR)
The antibacterial activity of this compound can be understood through its structure-activity relationship (SAR). The incorporation of halogen atoms like fluorine and iodine can enhance the lipophilicity and overall binding affinity to bacterial targets. For instance, compounds with electron-withdrawing groups, such as fluorine and iodine, have shown increased potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-fluorinated counterparts .
Study on Fluorinated Thiosemicarbazides
A study investigated the antibacterial activity of a series of fluorinated thiosemicarbazides, including derivatives similar to this compound. The results indicated that substituents at the para position significantly influenced antibacterial efficacy. Compounds with electron-withdrawing groups at the para position exhibited potent activity against various bacterial strains, including Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Structure | MIC (µg/mL) | Activity Against |
|---|---|---|---|
| This compound | Structure | 7.82 | Bacillus cereus |
| Para-CF3 Thiosemicarbazide | Structure | 7.82 | Micrococcus luteus |
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of halogens can enhance the compound's ability to penetrate bacterial cells, leading to increased efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Positional Isomerism
Key Compounds :
Positional Effects :
- This compound and its para isomer differ in steric and electronic properties. The ortho positioning of the bulky iodobutyl group may hinder electrophilic substitution reactions compared to the para isomer.
- 1-Fluoro-2-iodobenzene (simpler structure) lacks the alkyl chain, reducing steric hindrance but limiting utility in multi-step alkylation reactions .
Alkylating Agents :
- This compound : The iodobutyl chain enables nucleophilic substitution (e.g., with amines in DME/K₂CO₃) to generate ligands for receptor-binding studies .
- 1-Fluoro-2-(2-nitropropenyl)benzene (CAS 829-40-3): The nitropropenyl group participates in Michael additions or cyclization reactions, contrasting with the alkylation focus of iodobutyl derivatives .
Halogen Exchange :
- 1-Fluoro-4-(4-iodobutyl)benzene : Halide exchange (e.g., Br → I) is critical for tuning reactivity in drug design .
- 1-Fluoro-2-iodobenzene : Direct halogenation is simpler but less versatile for complex pharmacophore development .
Electrophilic Substitution :
Physicochemical Properties
| Property | This compound | 1-Fluoro-2-iodobenzene | 1-Fluoro-2-(trifluoromethyl)benzene |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 202 (lit.) | 112–114 |
| Density (g/mL) | ~1.8 (estimated) | 2.3 (lit.) | 1.41 |
| Solubility | Low polarity solvents | DME, acetone | Organic solvents |
| Stability | Sensitive to light/heat | Air-stable | High thermal stability |
Notes:
- Iodobutyl derivatives exhibit higher molecular weights and densities compared to trifluoromethyl or simple halogenated analogs.
- The trifluoromethyl group enhances thermal stability and lipophilicity, favoring applications in agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
